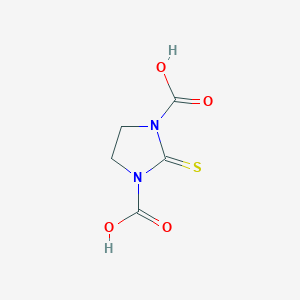
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenoxy groups and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The Simmons–Smith cyclopropanation reaction is one of the most important methods for the preparation of substituted cyclopropanes from alkenes . Additionally, the Corey–Chaykovsky cyclopropanation reaction and metal-catalyzed reactions of diazo compounds with alkenes are also employed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylations of cyclopropanes has provided powerful means of access to diverse substituted cyclopropanes .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenoxy groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring’s strain energy and the presence of the carbonitrile group contribute to its reactivity and ability to participate in various chemical reactions . The phenoxy groups may also play a role in stabilizing intermediates and facilitating specific interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a cyclopropane ring and a carbonitrile group.
2,3-Disubstituted cyclopropane-1-carbonitriles: Compounds with similar structural motifs but different substituents.
Uniqueness
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-methylphenoxy groups, which impart distinct chemical and physical properties compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
541502-23-2 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2,2-bis(4-methylphenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17NO2/c1-13-3-7-16(8-4-13)20-18(11-15(18)12-19)21-17-9-5-14(2)6-10-17/h3-10,15H,11H2,1-2H3 |
Clave InChI |
KLKJJFQGCDBKBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)

![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)


![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)



![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)

